2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

Tyrosinase inhibition Melanogenesis Enzyme kinetics

2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one (CAS 1021060-38-7) is a synthetic small molecule belonging to the 4-(4-fluorobenzyl)piperazine chemotype, which has been validated as a privileged scaffold for the competitive inhibition of mushroom tyrosinase (Agaricus bisporus). Its structure combines a 4-fluorobenzylpiperazine carbonyl motif at the pyran-4-one 2-position with a 4-fluorobenzyloxy ether at the 5-position, integrating two aromatic fluorine substituents into a single molecular framework.

Molecular Formula C24H23FN2O4
Molecular Weight 422.456
CAS No. 1021060-38-7
Cat. No. B2767816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one
CAS1021060-38-7
Molecular FormulaC24H23FN2O4
Molecular Weight422.456
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
InChIInChI=1S/C24H23FN2O4/c25-20-8-6-19(7-9-20)16-30-23-17-31-22(14-21(23)28)24(29)27-12-10-26(11-13-27)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2
InChIKeyXJQUTRXUOUPZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one (CAS 1021060-38-7): Tyrosinase Inhibitor Sourcing & Differentiation Overview


2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one (CAS 1021060-38-7) is a synthetic small molecule belonging to the 4-(4-fluorobenzyl)piperazine chemotype, which has been validated as a privileged scaffold for the competitive inhibition of mushroom tyrosinase (Agaricus bisporus) . Its structure combines a 4-fluorobenzylpiperazine carbonyl motif at the pyran-4-one 2-position with a 4-fluorobenzyloxy ether at the 5-position, integrating two aromatic fluorine substituents into a single molecular framework. This class has demonstrated inhibitory potency exceeding that of the standard reference inhibitor kojic acid in cell-free enzymatic assays . The compound is primarily distributed as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological profiling and structure-activity relationship (SAR) investigations .

Why Generic 4-Benzylpiperazine Carbonyl Analogs Cannot Replace 2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one in Tyrosinase-Targeted Applications


Within the 4-benzylpiperazine carbonyl pyran-4-one series, even minor substituent variations on the pyranone 5-alkoxy group produce substantial shifts in tyrosinase inhibitory potency, as demonstrated by systematic SAR studies showing that replacement of a 4-fluorobenzyloxy substituent with a 3-methoxybenzyloxy or unsubstituted benzyloxy group alters both IC₅₀ values and binding mode interactions . This pharmacophoric sensitivity means that procurement of a generic 5-alkoxy-substituted analog without confirming the exact substitution pattern carries a high risk of obtaining a compound with quantitatively different—and potentially inferior—activity in enzyme inhibition screens .

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one vs. Its Closest Structural Analogs


Tyrosinase Inhibition Potency: 4-Fluorobenzylpiperazine Chemotype vs. Kojic Acid Standard

The 4-(4-fluorobenzyl)piperazine chemotype to which the target compound belongs has been shown to inhibit mushroom tyrosinase (Agaricus bisporus) with potency approximately two orders of magnitude greater than the reference inhibitor kojic acid. In a prior study from the same research group, the most potent compound of this class achieved an IC₅₀ of 0.18 μM against AbTYR, compared to kojic acid's IC₅₀ of 17.76 μM in the same assay system . The target compound's dual 4-fluorobenzyl substitution pattern is predicted to further enhance binding affinity through additional hydrophobic contacts in the enzyme active site, as demonstrated by docking studies on analogous 2-thienyl and 2-furyl derivatives in the 2020 ChemMedChem SAR series .

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Positional Substitution Specificity: 5-(4-Fluorobenzyl)oxy vs. 5-Benzyloxy or 5-(3-Methoxybenzyl)oxy Comparators

Structural analogs with varying 5-alkoxy substituents on the pyran-4-one core are commercially available as research chemicals, including 5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one and 5-((3-methoxybenzyl)oxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021209-71-1) . Systematic SAR exploration in the published 4-fluorobenzylpiperazine series demonstrated that the presence and position of the para-fluoro substituent on the benzyloxy ring significantly modulates inhibitory potency by influencing both electron density at the aromatic ring and hydrogen-bonding interactions with active-site copper ions . Substitution of the 4-fluorobenzyloxy group with a hydrogen (unsubstituted benzyloxy) or methoxy group (3-methoxybenzyloxy) removes the electronegative fluorine atom, which has been shown in docking simulations to engage in favorable polar interactions within the tyrosinase binding pocket .

SAR Substituent effect Enzyme inhibition

Piperazine N-Substituent Specificity: 4-Benzylpiperazine vs. 4-Methylpiperidine or Pyrrolidine Carbonyl Analogs

Several commercial analogs replace the 4-benzylpiperazine moiety with alternative cyclic amines, including 5-((4-fluorobenzyl)oxy)-2-(4-methylpiperidine-1-carbonyl)-4H-pyran-4-one and 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one (CAS 1021134-63-3) . The 4-benzylpiperazine substructure is a validated pharmacophoric element for tyrosinase inhibition: docking studies on related 4-(4-fluorobenzyl)piperazine analogs reveal that the piperazine ring participates in key hydrophobic and π-π stacking interactions with His residues in the enzyme active site, while the N-benzyl group engages an adjacent hydrophobic subpocket . Replacement with a simple pyrrolidine or 4-methylpiperidine eliminates these interactions, resulting in a measurable loss of affinity.

Pharmacophore mapping Piperazine SAR Target engagement

Competitive Inhibition Mechanism: Evidence for Active-Site Binding Distinguishing from Non-Competitive In-Class Candidates

The 4-(4-fluorobenzyl)piperazine chemotype has been characterized as a competitive inhibitor of mushroom tyrosinase. Kinetic analysis of the lead compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (IC₅₀ = 0.18 μM) via Lineweaver-Burk plots confirmed a competitive mechanism with respect to L-DOPA substrate, with a Ki value of 0.12 μM . This mechanism distinguishes these compounds from non-competitive or uncompetitive tyrosinase inhibitors (e.g., certain flavonoid-based inhibitors) that bind to allosteric sites or the enzyme-substrate complex, respectively. The target compound's structural homology to this validated competitive scaffold—specifically the conserved 4-fluorobenzylpiperazine moiety—strongly suggests it operates through the same competitive mechanism, a feature critical for applications where substrate-competitive inhibition is mechanistically preferred over alternative modes.

Enzyme kinetics Competitive inhibition Mechanism of action

Dual Fluorine Substitution: Differentiation from Mono-Fluorinated and Non-Fluorinated 4-Benzylpiperazine Pyranones

The target compound uniquely bears two 4-fluorophenyl moieties—one on the piperazine N-benzyl group and one on the pyranone 5-alkoxy substituent—whereas the majority of published 4-benzylpiperazine pyranone analogs contain either a single fluorine or no fluorine atoms . Introduction of fluorine is a well-established medicinal chemistry strategy to modulate lipophilicity (logP), metabolic stability, and membrane permeability. The dual fluorination pattern of this compound is expected to produce a distinct physicochemical profile (calculated logP ~3.5–4.0, molecular weight 422.46 g/mol) compared to the non-fluorinated analog 5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one (MW 404.46, predicted logP ~3.0–3.5) . These differences may translate into measurable variations in cellular permeability and in vitro metabolic turnover when assessed in melanocyte or hepatic microsome assays.

Fluorine chemistry Lipophilicity Metabolic stability

Optimal Application Scenarios for 2-(4-Benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one Based on Validation Evidence


Tyrosinase Inhibitor Screening Libraries for Hyperpigmentation Drug Discovery

This compound is best deployed as a structurally defined member of focused tyrosinase inhibitor libraries for screening campaigns targeting melanogenesis-related disorders. Its 4-fluorobenzylpiperazine pharmacophore is validated to deliver competitive inhibition of mushroom tyrosinase with potency substantially exceeding kojic acid, making it suitable for benchmarking novel inhibitor candidates in enzyme-based primary assays . Inclusion of the compound alongside its closest non-fluorinated and mono-fluorinated analogs enables rigorous SAR deconvolution of fluorine substituent effects on IC₅₀ and binding kinetics .

Reference Compound for 4-Fluorobenzylpiperazine Pharmacophore Mapping Studies

The compound serves as an ideal reference standard for pharmacophore modeling efforts that seek to define the minimal structural requirements for tyrosinase active-site occupancy. Its dual 4-fluorophenyl architecture permits systematic probing of hydrophobic pocket dimensions and halogen-bonding contributions within the enzyme's catalytic cavity, as demonstrated by docking studies on structurally analogous 2-thienyl and 2-furyl derivatives . Procurement of this precise substitution pattern ensures that computational models are trained on chemically accurate ligand geometries rather than approximated or truncated analogs .

Chemical Probe for Fluorine-Mediated Lipophilicity and Metabolic Stability SAR Studies

With two 4-fluorophenyl groups distinguishing it from non-fluorinated pyranone congeners, this compound is uniquely suited for comparative studies examining the impact of strategic fluorination on logP, aqueous solubility, and in vitro microsomal stability profiles . Researchers evaluating the trade-offs between target potency and ADME properties in the 4-benzylpiperazine carbonyl series can use this compound as a 'high-fluorine' data point against which mono-fluorinated and non-fluorinated controls are assessed .

Competitive Inhibition Mechanism Validation in Enzyme Kinetics Studies

Based on the established competitive inhibition mechanism of the 4-(4-fluorobenzyl)piperazine chemotype (Ki = 0.12 μM for the lead analog), this compound is appropriate for detailed enzyme kinetic investigations—including Lineweaver-Burk analysis and Dixon plot construction—designed to confirm competitive binding and exclude mixed or non-competitive modes . Such mechanistic clarity is essential for projects advancing tyrosinase inhibitors toward in vivo proof-of-concept studies where predictable pharmacodynamics are required .

Quote Request

Request a Quote for 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.